molecular formula C7H10N2O B1295814 3-Methoxybenzene-1,2-diamine CAS No. 37466-89-0

3-Methoxybenzene-1,2-diamine

Cat. No. B1295814
M. Wt: 138.17 g/mol
InChI Key: BFLWXPJTAKXXKT-UHFFFAOYSA-N
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Patent
US07816369B2

Procedure details

To a solution of 2-nitro-3-methoxyaniline (90 mg; 0.54 mmol) in ethanol (3 ml) was added 5% palladium on carbon (18 mg; 20 wt %). The resulting suspension was stirred at room temperature under an atmosphere of hydrogen for 18 hours. The suspension was then filtered through celite and the filtrate evaporated to give 3-methoxy-1,2-phenylenediamine (73 mg, 100%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>C(O)C.[Pd]>[CH3:12][O:11][C:10]1[C:4]([NH2:1])=[C:5]([NH2:6])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature under an atmosphere of hydrogen for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C(=C(C=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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